[3-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3-bromophenyl)methanone
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Overview
Description
2-(3-BROMOBENZOYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that features a unique combination of bromobenzoyl, methylfuran, and thienoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOBENZOYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and an appropriate aldehyde or ketone.
Introduction of the Bromobenzoyl Group: This step involves the acylation of the thienoquinoline core with 3-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Methylfuran Moiety: The final step involves the coupling of the intermediate with 5-methylfuran-2-boronic acid under Suzuki-Miyaura cross-coupling conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromobenzoyl group to a benzyl alcohol derivative can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide, DMF), elevated temperatures.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis for the development of new materials and complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry
In the industrial sector, the compound can be utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-BROMOBENZOYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzoyl group may facilitate binding to active sites, while the thienoquinoline core can interact with hydrophobic pockets. The methylfuran moiety may enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-BROMOBENZOYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-OL
- 2-(3-BROMOBENZOYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-THIOL
Uniqueness
The presence of the amine group in 2-(3-BROMOBENZOYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE distinguishes it from its analogs, potentially offering unique reactivity and bioactivity profiles. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H19BrN2O2S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(3-bromophenyl)methanone |
InChI |
InChI=1S/C23H19BrN2O2S/c1-12-9-10-17(28-12)18-15-7-2-3-8-16(15)26-23-19(18)20(25)22(29-23)21(27)13-5-4-6-14(24)11-13/h4-6,9-11H,2-3,7-8,25H2,1H3 |
InChI Key |
WFCBGGIGYNLBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC(=CC=C5)Br)N |
Origin of Product |
United States |
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